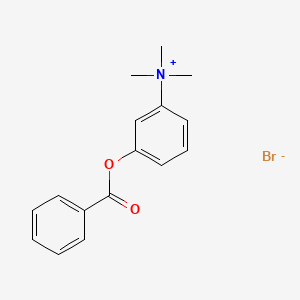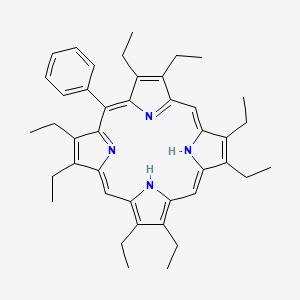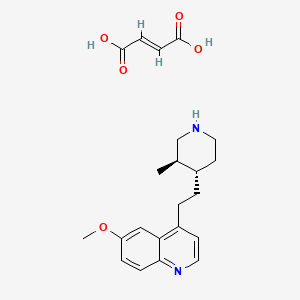
trans-(+-)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxyquinoline with a suitable piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Scientific Research Applications
Chemistry: In chemistry, trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with various biological targets. It is used in assays to study enzyme inhibition and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its activity against certain diseases, including its role as an antimicrobial or anticancer agent .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
6-Methoxyquinoline: A simpler quinoline derivative with similar structural features but lacking the piperidine moiety.
4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: A related compound without the methoxy group at the 6-position.
trans-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline: The cis isomer of the compound .
Uniqueness: The uniqueness of trans-(±)-6-Methoxy-4-(2-(3-methyl-4-piperidinyl)ethyl)quinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the piperidine moiety enhances its potential for diverse applications in various scientific fields .
Properties
CAS No. |
80221-57-4 |
|---|---|
Molecular Formula |
C22H28N2O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-methoxy-4-[2-[(3R,4S)-3-methylpiperidin-4-yl]ethyl]quinoline |
InChI |
InChI=1S/C18H24N2O.C4H4O4/c1-13-12-19-9-7-14(13)3-4-15-8-10-20-18-6-5-16(21-2)11-17(15)18;5-3(6)1-2-4(7)8/h5-6,8,10-11,13-14,19H,3-4,7,9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14-;/m0./s1 |
InChI Key |
PKIDLRJROOGBCO-RYVBMMNLSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@@H]1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CNCCC1CCC2=C3C=C(C=CC3=NC=C2)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


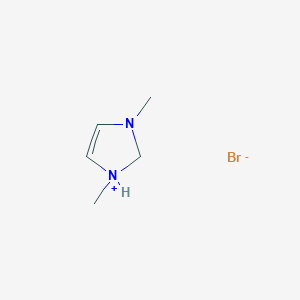
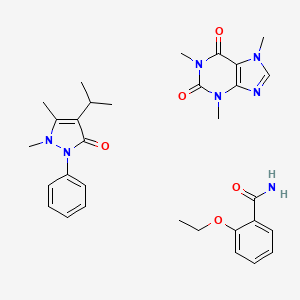
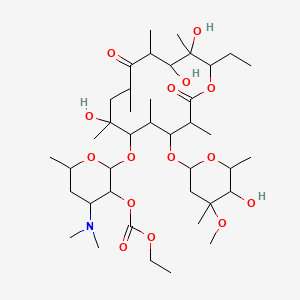
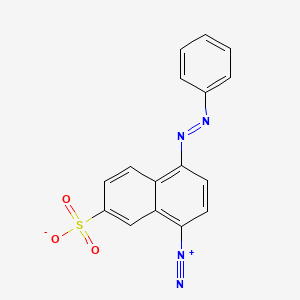
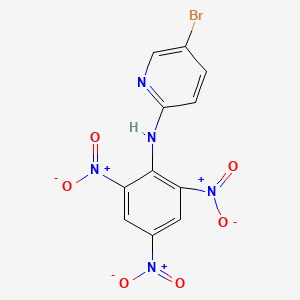
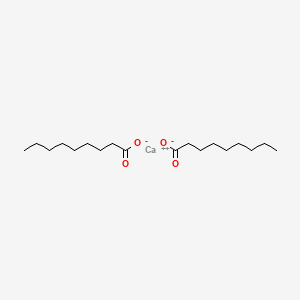
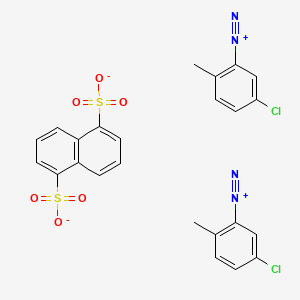

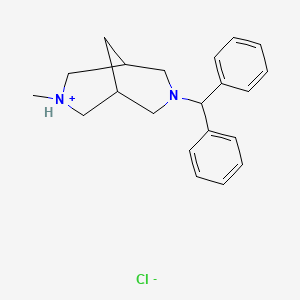


![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
